

Technical Support Center: FHT-1204 (xelafaslatide, formerly ONL-1204)

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Compound of Interest

Compound Name: FHT-1204

Cat. No.: B10830120

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **FHT-1204** (xelafaslatide). Our goal is to help you minimize off-target effects and ensure the successful execution of your experiments.

FAQs: General Information

Q1: What is **FHT-1204** and what is its primary mechanism of action?

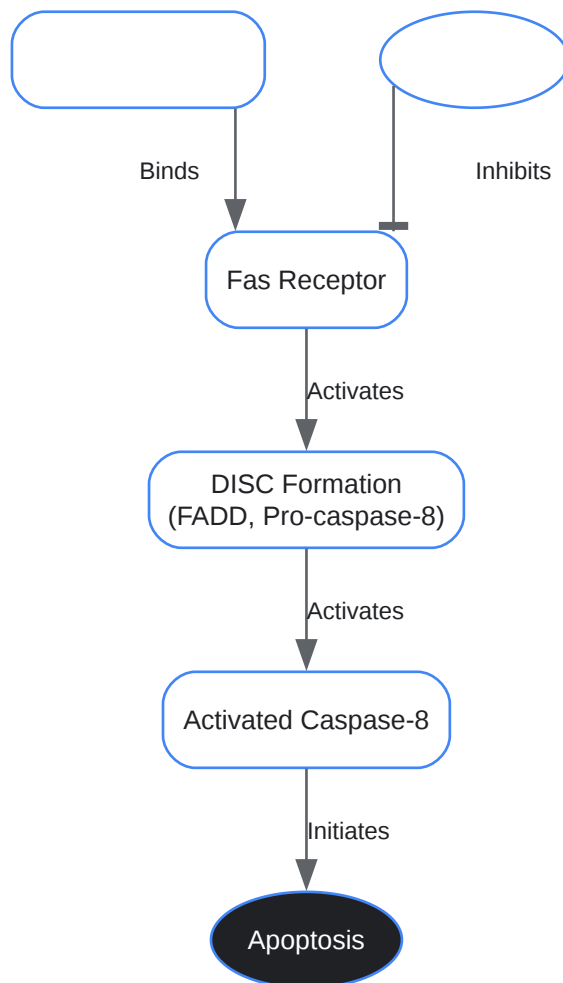
A1: **FHT-1204**, also known as xelafaslatide (formerly ONL-1204), is a first-in-class small peptide inhibitor of the Fas receptor.^{[1][2][3]} Its primary mechanism of action is to block the activation of the Fas signaling pathway, which is involved in apoptosis (programmed cell death) and inflammation.^{[1][4]} By inhibiting this pathway, **FHT-1204** is designed to protect key retinal cells, including photoreceptors, from cell death, which is a root cause of vision loss in a range of retinal diseases.^{[2][3]}

Q2: What are the primary research applications for **FHT-1204**?

A2: **FHT-1204** is being investigated for its neuroprotective effects in various retinal diseases. Current clinical trials are focused on its use in patients with geographic atrophy (GA) associated with age-related macular degeneration (AMD), progressing open-angle glaucoma, and macula-off rhegmatogenous retinal detachment (RRD).^{[1][3]}

Q3: What is the known on-target signaling pathway of **FHT-1204**?

A3: **FHT-1204** targets the Fas receptor, a member of the tumor necrosis factor (TNF) receptor superfamily. Upon binding of its ligand (FasL), the Fas receptor trimerizes and recruits the Fas-associated death domain (FADD) adaptor protein. This, in turn, recruits pro-caspase-8 to form the death-inducing signaling complex (DISC), leading to the activation of caspase-8 and subsequent executioner caspases, ultimately resulting in apoptosis. **FHT-1204** blocks this cascade at the initial receptor activation step.



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Figure 1: FHT-1204 inhibits the Fas-mediated apoptotic pathway.

Troubleshooting Guide: Minimizing Off-Target Effects

Q4: I am observing unexpected cellular phenotypes in my experiments with **FHT-1204**. How can I determine if these are off-target effects?

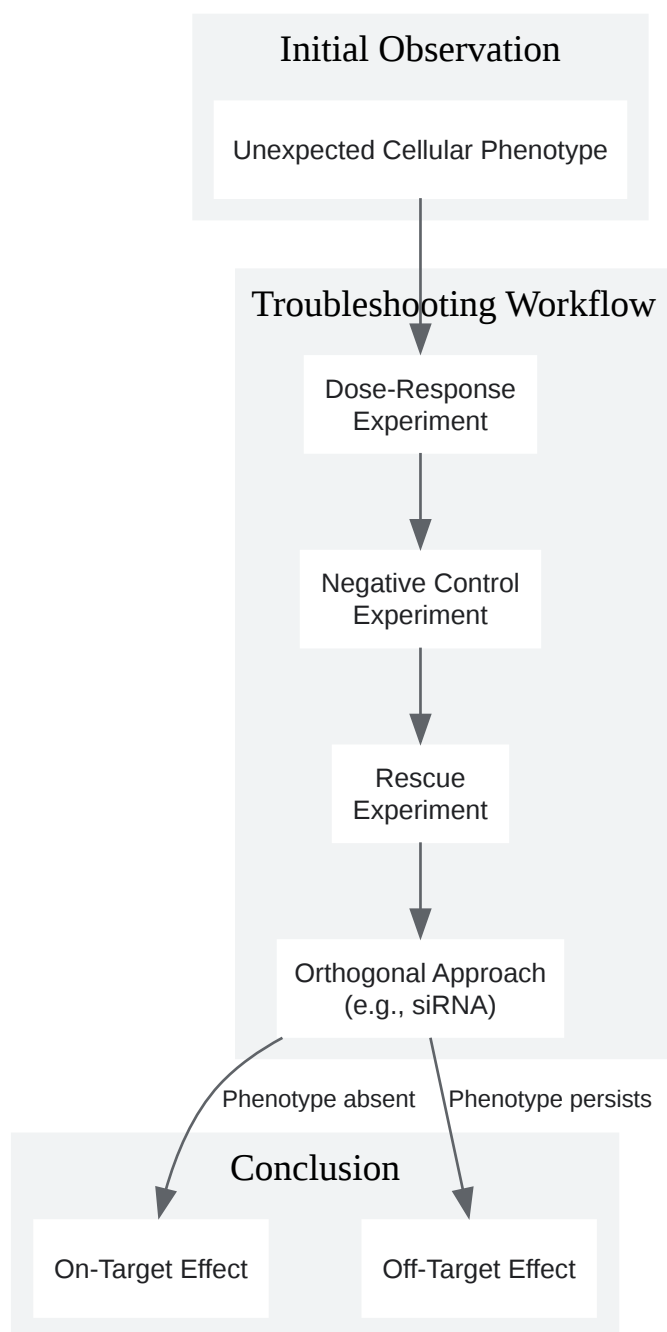
A4: Distinguishing on-target from off-target effects is crucial. Here is a systematic approach to troubleshoot unexpected phenotypes:

Step 1: Titrate **FHT-1204** Concentration. Off-target effects are often concentration-dependent. Perform a dose-response experiment to identify the minimal effective concentration for on-target activity and observe if the unexpected phenotype diminishes at lower concentrations.

Step 2: Use a Negative Control. Employ a structurally similar but inactive molecule as a negative control. If the unexpected phenotype persists with the active compound but not the inactive one, it is more likely to be an on-target or a specific off-target effect.

Step 3: Rescue Experiment. If possible, perform a rescue experiment. For example, if **FHT-1204** is protecting cells from apoptosis, can you re-induce apoptosis by overexpressing a downstream component of the Fas pathway?

Step 4: Orthogonal Approaches. Use a different method to inhibit the Fas pathway, such as siRNA or shRNA against the Fas receptor. If this orthogonal approach recapitulates the expected on-target effects but not the unexpected phenotype, the latter is likely an off-target effect of **FHT-1204**.



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Figure 2: Workflow for identifying off-target effects of **FHT-1204**.

Q5: What are potential off-target pathways to consider for a Fas inhibitor like **FHT-1204**?

A5: While **FHT-1204** is designed to be specific for the Fas receptor, it is important to consider potential interactions with other members of the TNF receptor superfamily due to structural

similarities. Key receptors to consider for counter-screening include:

- Tumor Necrosis Factor Receptor 1 (TNFR1): Shares a death domain with the Fas receptor and can also induce apoptosis.
- Death Receptor 4 (DR4) and Death Receptor 5 (DR5): Receptors for TRAIL (TNF-related apoptosis-inducing ligand) that also mediate apoptosis.

It is also prudent to assess the impact on pathways involved in inflammation and cell survival that can be inadvertently modulated.

Experimental Protocols & Data

Protocol 1: In Vitro Kinase and Receptor Profiling

To proactively identify off-target interactions, it is recommended to screen **FHT-1204** against a panel of kinases and receptors.

- Objective: To determine the selectivity of **FHT-1204**.
- Methodology:
 - Utilize a commercial service (e.g., Eurofins, Reaction Biology) that offers broad kinase and receptor profiling panels.
 - Provide the service with **FHT-1204** at a concentration significantly higher than its on-target EC50 (e.g., 10 μ M) for an initial screen.
 - For any "hits" (e.g., >50% inhibition), perform follow-up dose-response assays to determine the IC50 for the off-target interaction.
- Data Interpretation: Compare the on-target IC50 for Fas inhibition with the off-target IC50s. A high selectivity window (e.g., >100-fold) suggests a lower probability of off-target effects at therapeutic concentrations.

Table 1: Hypothetical Selectivity Profile for **FHT-1204**

Target	IC50 (nM)	Selectivity Window (vs. Fas)
Fas Receptor	10	-
TNFR1	>10,000	>1000x
DR5	8,500	850x
EGFR	>10,000	>1000x
VEGFR2	>10,000	>1000x

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA can be used to validate target engagement in a cellular context and can also help identify off-target binding.

- Objective: To confirm that **FHT-1204** binds to the Fas receptor in intact cells and to assess potential off-target binding.
- Methodology:
 - Treat cells with **FHT-1204** or a vehicle control.
 - Heat the cell lysates to a range of temperatures.
 - Centrifuge to pellet aggregated proteins.
 - Analyze the soluble fraction by Western blot for the Fas receptor and other potential off-targets.
- Data Interpretation: Binding of **FHT-1204** to the Fas receptor will stabilize it, leading to a higher melting temperature compared to the vehicle control. The absence of a thermal shift for other proteins suggests a lack of direct binding.

Table 2: Example CETSA Data for **FHT-1204**

Protein	T _m (°C) with Vehicle	T _m (°C) with FHT-1204	ΔT _m (°C)
Fas Receptor	48.5	55.2	+6.7
TNFR1	52.1	52.3	+0.2
GAPDH	65.7	65.5	-0.2

A significant positive shift in the melting temperature (ΔT_m) for the Fas receptor indicates target engagement. Minimal changes for other proteins suggest specificity.

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